

# Spectroscopic Profile of 3-Amino-5-hydroxybenzoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 3-Amino-5-hydroxybenzoic acid

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This technical guide provides a comprehensive overview of the key spectroscopic data for **3-Amino-5-hydroxybenzoic acid** (AHBA), a significant biosynthetic precursor to ansamycin antibiotics and the antitumor antibiotic mitomycin C. The following sections detail its Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) characteristics, along with standardized experimental protocols for data acquisition.

## Core Spectroscopic Data

The empirical formula for **3-Amino-5-hydroxybenzoic acid** is C<sub>7</sub>H<sub>7</sub>NO<sub>3</sub>, with a molecular weight of approximately 153.14 g/mol .[\[1\]](#) Key spectroscopic identifiers are summarized below.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of **3-Amino-5-hydroxybenzoic acid** exhibits a characteristic absorption maximum that is indicative of its aromatic structure.

Parameter	Value	Solvent
λ <sub>max</sub>	227 nm <a href="#">[2]</a>	Methanol/Ethanol

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

#### <sup>1</sup>H NMR Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment	Solvent
6.87	dd	1.6, 2.1	Aromatic CH	CD <sub>3</sub> OD
6.78	dd	1.3-3, 2.1	Aromatic CH	CD <sub>3</sub> OD
6.37	t	2.1	Aromatic CH	CD <sub>3</sub> OD

Note on <sup>13</sup>C NMR Data: Experimental <sup>13</sup>C NMR data for **3-Amino-5-hydroxybenzoic acid** is not readily available in the surveyed literature. However, data for the structurally similar compound, 3-Aminobenzoic acid, in DMSO-d6 is provided below for reference. The additional hydroxyl group in **3-Amino-5-hydroxybenzoic acid** would be expected to influence the chemical shifts of the aromatic carbons, particularly those in close proximity.

#### Reference <sup>13</sup>C NMR Data (3-Aminobenzoic acid)

Chemical Shift ( $\delta$ ) ppm	Assignment	Solvent
168.3	C=O (Carboxylic Acid)	DMSO-d6
149.2	Aromatic C-NH <sub>2</sub>	DMSO-d6
131.7	Aromatic C-COOH	DMSO-d6
129.3	Aromatic CH	DMSO-d6
118.4	Aromatic CH	DMSO-d6
117.1	Aromatic CH	DMSO-d6
114.9	Aromatic CH	DMSO-d6

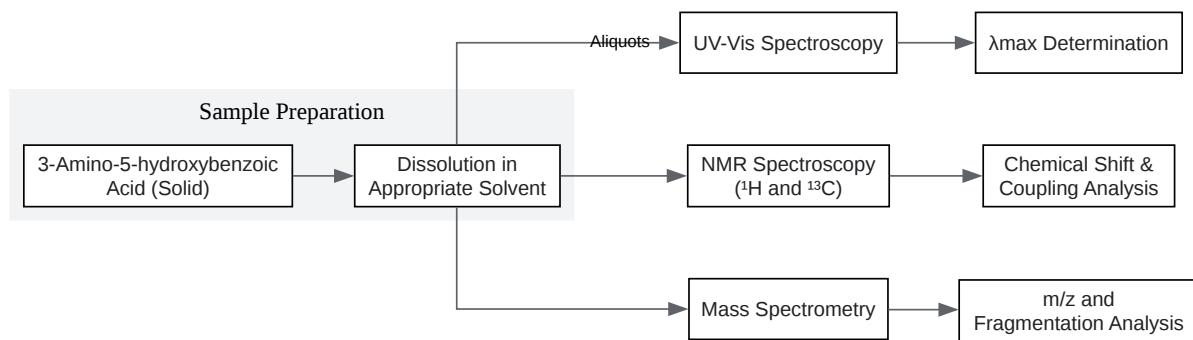
## Mass Spectrometry (MS)

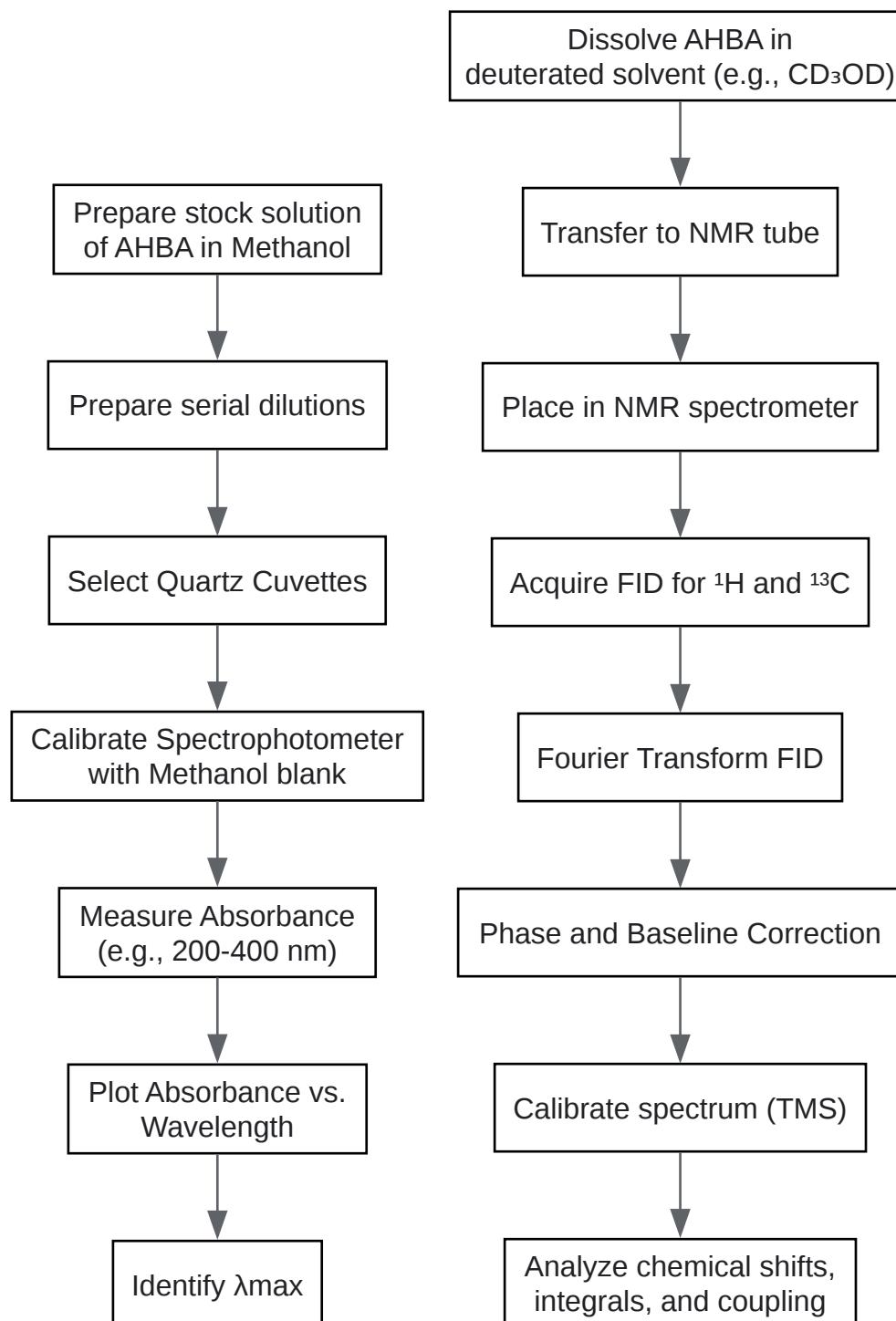
Mass spectrometry confirms the molecular weight and provides insights into the fragmentation pattern of **3-Amino-5-hydroxybenzoic acid**. The data presented is from Liquid Chromatography-Mass Spectrometry (LC-MS).[\[1\]](#)

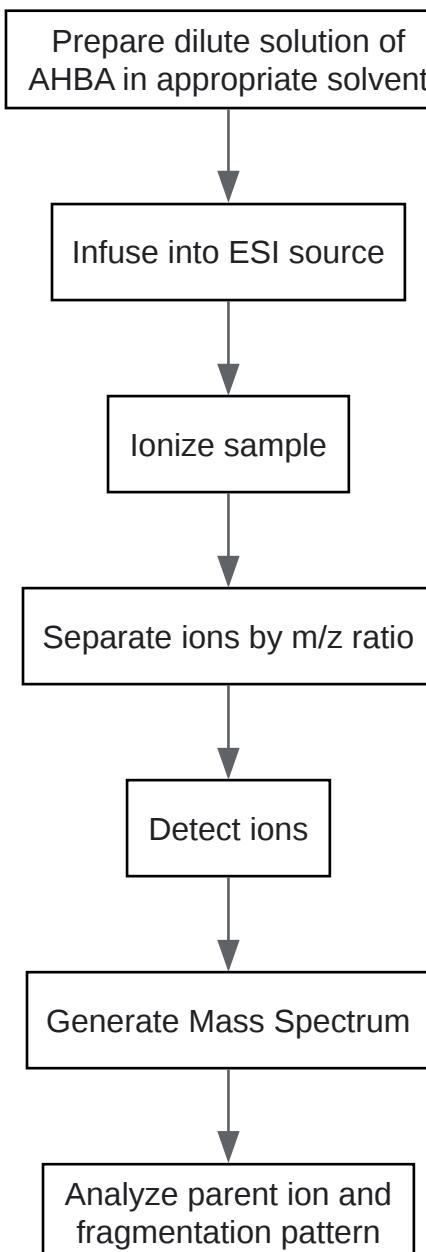
m/z	Relative Intensity (%)	Interpretation
154.0499	100	$[M+H]^+$
152.0352	32.20	$[M-H]^-$ or fragment
136.0394	13.10	$[M+H-H_2O]^+$
110.0601	Not specified	Fragment
109.0294	17.20	Fragment
108.0456	100	Fragment

## Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflows for the spectroscopic analysis of **3-Amino-5-hydroxybenzoic acid**.







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## References

- 1. Buy 3-Amino-5-hydroxybenzoic acid | 76045-71-1 [smolecule.com]
- 2. caymanchem.com [caymanchem.com]
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